molecular formula C18H16N4O3S2 B2982305 N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 864857-74-9

N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2982305
CAS No.: 864857-74-9
M. Wt: 400.47
InChI Key: XXICEJSQPDOGCB-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothieno[2,3-c]pyridine core substituted at position 6 with an acetyl group and at position 3 with a carbamoyl moiety. A benzo[d]thiazole-6-carboxamide group is attached at position 2 of the thienopyridine scaffold.

Properties

IUPAC Name

N-(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-9(23)22-5-4-11-14(7-22)27-18(15(11)16(19)24)21-17(25)10-2-3-12-13(6-10)26-8-20-12/h2-3,6,8H,4-5,7H2,1H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXICEJSQPDOGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H16N4O3S2
  • Molecular Weight : 400.47 g/mol
  • IUPAC Name : N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-6-carboxamide
  • CAS Number : 864857-74-9

The structural formula indicates the presence of a thieno[2,3-c]pyridine moiety fused with a benzothiazole ring, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole derivatives. The mechanism often involves inhibition of key enzymes such as thymidylate synthase (TS), which is crucial in DNA synthesis.

  • Mechanism of Action :
    • Compounds exhibiting TS inhibitory activity show IC50 values ranging from 1.95 to 4.24 μM, significantly lower than standard drugs like Pemetrexed (IC50 = 7.26 μM) .
    • The inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells.
  • Case Studies :
    • A study on related thieno[2,3-c]pyridine derivatives demonstrated potent cytotoxic effects against various cancer cell lines including MCF-7 and HeLa cells .
    • Another investigation reported that certain derivatives exhibited IC50 values as low as 0.00054 μg/mL against KB cells, indicating high potency compared to established chemotherapeutics .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Inhibition Studies :
    • Some derivatives have been found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating significant antibacterial properties .
    • The structural features that contribute to this activity include the presence of electron-withdrawing groups that enhance interaction with microbial targets.

Data Summary

Activity Type Cell Line/Organism IC50/MIC Values Reference
AnticancerMCF-70.0585 μg/mL
AnticancerHeLa0.0692 μg/mL
AntimicrobialE. coli50 µM
AntimicrobialS. aureus75 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Key Analogs:

6-Acetyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Core Structure: Identical tetrahydrothieno[2,3-c]pyridine. Substituents:

  • Position 3: Ethoxycarbonyl (ester group).
  • Position 6: Acetyl.
    • Bioactivity : Serves as a precursor in diarylthiophene derivatives with enhanced TNF-α inhibition (IC₅₀ < 1 μM) compared to FR133605 .
    • Significance : The ethoxycarbonyl group contributes to lipophilicity, while substitution with carbamoyl (as in the target compound) may improve hydrogen bonding and solubility.

N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride Core Structure: Tetrahydrothieno[2,3-c]pyridine. Substituents:

  • Position 6: Benzyl (enhanced lipophilicity).
  • Position 3: Benzo[d]thiazole.
  • Position 2: Thiophene acetamide.
    • Physicochemical Properties : Molecular weight 538.2; formulated as hydrochloride for solubility .
    • Significance : Benzyl substitution may increase membrane permeability but reduce aqueous solubility compared to the acetyl group in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight Bioactivity (TNF-α Inhibition) Reference
N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide Tetrahydrothieno[2,3-c]pyridine 6-Acetyl, 3-Carbamoyl, 2-Benzo[d]thiazole-6-carboxamide Not reported Data not available
6-Acetyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Tetrahydrothieno[2,3-c]pyridine 6-Acetyl, 3-Ethoxycarbonyl ~277.3 (est.) IC₅₀ < 1 μM (TNF-α)
N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide Tetrahydrothieno[2,3-c]pyridine 6-Benzyl, 3-Benzo[d]thiazole, 2-Thiophene acetamide 538.2 Not reported

Key Findings and Implications

Position 3 Substitutions: Ethoxycarbonyl (ester) vs. Benzo[d]thiazole at position 3 (in the hydrochloride analog) suggests divergent targeting, possibly kinase inhibition .

Position 6 Modifications :

  • Acetyl vs. benzyl: Acetyl groups balance lipophilicity and solubility, whereas benzyl increases hydrophobicity, affecting bioavailability .

Bioactivity Gaps :

  • The target compound’s TNF-α inhibition or kinase activity remains uncharacterized. Empirical studies are needed to validate hypotheses derived from structural analogs.

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